(4-Bromo-6-methylpyridin-2-YL)methanol
Overview
Description
“(4-Bromo-6-methylpyridin-2-YL)methanol” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . It appears as a white to pale reddish yellow to orange to brown solid or liquid .
Synthesis Analysis
The synthesis of “(4-Bromo-6-methylpyridin-2-YL)methanol” involves the use of 4-bromo-2-methyl-pyridine, methanol, and H2SO4. The mixture is heated to reflux before a solution of ammonium peroxydi sulfate is carefully added. The mixture is stirred at reflux for several hours. Methanol is removed under reduced pressure and the remaining solution is diluted with a saturated aqueous NaHCO3 solution and extracted with EA. The organic extract is dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel eluting with heptane:EA 3:7 to give “(4-bromo-6-methyl-pyridin-2-YL)methanol” as a pale yellow solid .Molecular Structure Analysis
The InChI code for “(4-Bromo-6-methylpyridin-2-YL)methanol” is 1S/C7H8BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 .Physical And Chemical Properties Analysis
“(4-Bromo-6-methylpyridin-2-YL)methanol” is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C . The compound is slightly soluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization
The compound was utilized in a study focusing on the synthesis and characterization of new chemical structures. For instance, Percino et al. (2005) synthesized 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through a condensation reaction involving (6-methylpyridin-2-yl)methanol. They characterized the compound using techniques like mass spectroscopy, IR, NMR, and X-ray diffraction, revealing its symmetrical structure and intramolecular hydrogen bonds, which contribute to the stabilization of its crystal structure (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Crystal Structure Determination
Studies have also focused on determining the crystal structures of compounds derived from (4-Bromo-6-methylpyridin-2-yl)methanol. For example, Wang et al. (2008) synthesized a Schiff base compound using (4-Bromo-6-methylpyridin-2-yl)methanol, characterized it through X-ray diffraction, and explored its antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Coordination Chemistry and Molecular Interactions
Coordination Chemistry with Transition Metals
Telfer et al. (2008) investigated the coordination chemistry of 6-methylpyridine-2-methanol with various divalent transition metal salts. They explored the formation of hydrogen-bonded helicates and other complex structures, demonstrating the versatility of this compound in forming diverse molecular architectures (Telfer, Parker, Kuroda, Harada, Lefebvre, & Leznoff, 2008).
Supramolecular Architectures
Suksangpanya et al. (2004) studied the formation of hydrogen-bonded supramolecular architectures in copper(II) halides involving derivatives of (4-Bromo-6-methylpyridin-2-yl)methanol. Their research highlighted the importance of hydrogen bonding in the development of complex molecular structures (Suksangpanya, Blake, Cade, Hubberstey, Parker, & Wilson, 2004).
Chemical Reactions and Mechanisms
- Investigating Chemical Reactions: Ahmad et al. (2019) used 4-methylpyridin-2-amine, which is structurally related to (4-Bromo-6-methylpyridin-2-yl)methanol, in a study to understand the mechanisms of transition metal-catalyzed hydrolysis of imines. Their research provided insights into the role of pyridine nitrogen in catalytic reactions (Ahmad, Rasool, Rizwan, Altaf, Rashid, Hussein, Mahmood, & Ayub, 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and providing instructions in case of ingestion, skin contact, or eye contact .
properties
IUPAC Name |
(4-bromo-6-methylpyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYVUCDSONNKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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